Cas no 183667-89-2 (6-(4-TERT-BUTYLPHENYL)IMIDAZO2,1-B1,3THIAZOLE)

6-(4-Tert-Butylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic organic compound featuring an imidazothiazole core substituted with a 4-tert-butylphenyl group. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The tert-butyl group enhances lipophilicity, potentially improving bioavailability and membrane permeability in drug design. Its fused imidazothiazole system offers a rigid scaffold for developing bioactive molecules, particularly in antimicrobial or antitumor applications. The compound’s stability and synthetic versatility further support its utility as an intermediate in organic synthesis. Its distinct structural features make it a candidate for exploring structure-activity relationships in medicinal chemistry.
6-(4-TERT-BUTYLPHENYL)IMIDAZO2,1-B1,3THIAZOLE structure
183667-89-2 structure
Product name:6-(4-TERT-BUTYLPHENYL)IMIDAZO2,1-B1,3THIAZOLE
CAS No:183667-89-2
MF:C15H16N2S
MW:256.366
CID:3055908
PubChem ID:4714979

6-(4-TERT-BUTYLPHENYL)IMIDAZO2,1-B1,3THIAZOLE Chemical and Physical Properties

Names and Identifiers

    • 6-(4-tert-Butyl-phenyl)-imidazo[2,1-b]thiazole
    • 6-(4-tert-Butylphenyl)imidazo[2,1-b]thiazole
    • CS-0328458
    • AKOS001476231
    • BBL020139
    • 6-(4-tert-butylphenyl)imidazo[2,1-b][1,3]thiazole
    • 183667-89-2
    • STK885314
    • VS-07077
    • 6-[4-(tert-butyl)phenyl]imidazo[2,1-b][1,3]thiazole
    • SCHEMBL10236264
    • 6-(4-(tert-Butyl)phenyl)imidazo[2,1-b]thiazole
    • 6-(4-TERT-BUTYLPHENYL)IMIDAZO2,1-B1,3THIAZOLE
    • Inchi: InChI=1S/C15H16N2S/c1-15(2,3)12-6-4-11(5-7-12)13-10-17-8-9-18-14(17)16-13/h4-10H,1-3H3
    • InChI Key: WWHHKTQDRPGZGZ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 256.10341969Da
  • Monoisotopic Mass: 256.10341969Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 45.5Ų

6-(4-TERT-BUTYLPHENYL)IMIDAZO2,1-B1,3THIAZOLE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T206433-100mg
6-(4-TERT-BUTYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE
183667-89-2
100mg
$ 185.00 2022-06-02
TRC
T206433-50mg
6-(4-TERT-BUTYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE
183667-89-2
50mg
$ 115.00 2022-06-02
TRC
T206433-10mg
6-(4-TERT-BUTYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE
183667-89-2
10mg
$ 50.00 2022-06-02

6-(4-TERT-BUTYLPHENYL)IMIDAZO2,1-B1,3THIAZOLE Related Literature

Additional information on 6-(4-TERT-BUTYLPHENYL)IMIDAZO2,1-B1,3THIAZOLE

Recent Advances in the Study of 6-(4-TERT-BUTYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE (CAS: 183667-89-2)

The compound 6-(4-TERT-BUTYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE (CAS: 183667-89-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its imidazothiazole core and tert-butylphenyl substituent, exhibits promising biological activities, particularly in the context of antimicrobial and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential therapeutic applications.

One of the key findings from the latest research is the compound's potent inhibitory activity against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that 6-(4-TERT-BUTYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE effectively disrupts microbial cell wall synthesis, leading to cell lysis and death. This mechanism is particularly relevant in the context of rising antibiotic resistance, as the compound appears to target pathways distinct from those of conventional antibiotics, reducing the likelihood of cross-resistance.

In addition to its antimicrobial properties, recent investigations have highlighted the compound's potential as an anticancer agent. Preliminary studies indicate that 6-(4-TERT-BUTYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE induces apoptosis in various cancer cell lines, including those resistant to standard chemotherapy. The compound's ability to modulate key signaling pathways, such as the PI3K/AKT and MAPK cascades, suggests a multifaceted mechanism of action that warrants further exploration. These findings have spurred interest in developing derivatives with enhanced selectivity and reduced toxicity.

The synthetic chemistry of 6-(4-TERT-BUTYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE has also seen advancements. Recent publications describe improved methodologies for its synthesis, including one-pot reactions and catalytic processes that enhance yield and purity. These developments are critical for scaling up production and facilitating further pharmacological evaluation. Moreover, computational studies have provided insights into the compound's structure-activity relationships, guiding the design of more potent analogs.

Despite these promising results, challenges remain. The compound's pharmacokinetic properties, such as solubility and metabolic stability, require optimization to improve its bioavailability. Additionally, in vivo studies are needed to validate its efficacy and safety in animal models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to address these hurdles and advance the compound toward clinical development.

In conclusion, 6-(4-TERT-BUTYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE (CAS: 183667-89-2) represents a versatile scaffold with significant therapeutic potential. Its dual antimicrobial and anticancer activities, coupled with recent synthetic and mechanistic insights, position it as a compelling candidate for further research. Continued interdisciplinary collaboration will be crucial to unlocking its full potential and translating these findings into clinical applications.

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